K-858: A Potent and Selective Mitotic Kinesin Eg5 Inhibitor with Antitumor Activity
K-858: A Potent and Selective Mitotic Kinesin Eg5 Inhibitor with Antitumor Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
K-858 is a novel, potent, and selective small-molecule inhibitor of the mitotic kinesin Eg5 (also known as KIF11), a crucial motor protein for the formation of a bipolar mitotic spindle.[1][2] By acting as an ATP-uncompetitive inhibitor, K-858 effectively blocks the ATPase activity of Eg5, leading to the formation of monopolar spindles, mitotic arrest, and subsequent cell death in cancer cells.[1][3][4] This technical guide provides a comprehensive overview of the K-858 compound, including its discovery, mechanism of action, and detailed experimental protocols for its study. Quantitative data are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising anti-cancer agent.
Discovery and Chemical Properties
K-858 was identified through a phenotype-based forward chemical genetics screen aimed at discovering novel antimitotic agents.[2] Its chemical structure is N-(4-acetyl-5-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetamide.[5]
| Property | Value | Reference |
| IUPAC Name | N-(4-acetyl-5-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | [5] |
| Molecular Formula | C13H15N3O2S | [5] |
| Molecular Weight | 277.34 g/mol | [1][5] |
| CAS Number | 72926-24-0 | [5][6] |
Mechanism of Action
K-858 selectively targets the motor domain of Eg5, a member of the kinesin-5 subfamily. Eg5 is essential for separating duplicated centrosomes during prophase, a critical step for the assembly of a bipolar mitotic spindle. Inhibition of Eg5's ATPase activity by K-858 prevents this centrosome separation, resulting in the formation of characteristic monopolar spindles.[1][2][7] This triggers the spindle assembly checkpoint, leading to a prolonged mitotic arrest.[1][3][4]
The cellular fate following K-858-induced mitotic arrest differs between cancerous and non-transformed cells. In cancer cells, prolonged arrest typically leads to mitotic cell death (apoptosis) or polyploidization followed by senescence.[1][2] In contrast, non-transformed cells tend to undergo mitotic slippage, exiting mitosis without cell division and arresting in the G1 phase as tetraploid cells, often without significant cell death.[1][2] Notably, K-858 does not affect microtubule polymerization, distinguishing its mechanism from taxanes and vinca alkaloids.[1][7]
Quantitative Data
The following tables summarize the key quantitative data reported for K-858.
Table 1: In Vitro Efficacy
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Eg5 ATPase activity) | 1.3 µM | Purified Eg5 enzyme | [1][3][6] |
| Selectivity | >150-fold for Eg5 over other kinesins (CENP-E, MKLP1) | Purified enzymes | [3][4] |
| Effective Concentration (Mitotic Arrest) | 3 µM | HCT116 cells | [1] |
| Effective Concentration (Apoptosis Induction) | 2.5 µM | HNSCC cell lines | [8] |
| Growth Inhibition | 1, 5, 10 µM | FaDu, CAL27, SCC-15 (HNSCC) | [8] |
Table 2: In Vivo Efficacy
| Animal Model | Tumor Type | Dosage and Administration | Outcome | Reference |
| A2780 Xenograft | Ovarian Cancer | 50, 150 mg/kg, p.o. | Antitumor activity | [3] |
| HCT116 Xenograft | Colon Cancer | 100 mg/kg, p.o. (twice daily for 5 days) | Tumor growth inhibition | [3] |
| A2780 Xenograft | Ovarian Cancer | 50, 150 mg/kg, p.o. (twice at a 7-hour interval) | Induction of monopolar spindles in tumor tissue | [7][9] |
Experimental Protocols
This section details the methodologies for key experiments involving K-858.
Cell Culture and Treatment
-
Cell Lines: HCT116 (colon carcinoma), A2780 (ovarian carcinoma), FaDu, CAL27, SCC-15 (head and neck squamous cell carcinoma), U-251, U-87 (glioblastoma).[1][7][8][10]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
K-858 Preparation: K-858 is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 1 mM).[8] Control cells are treated with an equivalent amount of DMSO.
-
Treatment: Cells are seeded and allowed to attach overnight. The medium is then replaced with fresh medium containing the desired concentration of K-858 or vehicle control for the specified duration.
Mitotic Index Analysis
-
Objective: To quantify the percentage of cells in mitosis.
-
Procedure:
-
Treat cells with K-858 or vehicle for a specified time (e.g., 18 hours).[1]
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the DNA with a fluorescent dye such as Hoechst 33342 or DAPI.[7]
-
Visualize the cells using fluorescence microscopy.
-
The mitotic index is determined by counting the number of cells with condensed and clearly visible chromosomes and dividing by the total number of cells counted (at least 200 cells per condition).
-
Immunofluorescence for Spindle Morphology
-
Objective: To visualize the mitotic spindle and assess the effects of K-858.
-
Procedure:
-
Grow and treat cells on coverslips.
-
Fix the cells as described above.
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against α-tubulin or β-tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the DNA with Hoechst 33342 or DAPI.
-
Mount the coverslips and visualize using fluorescence or confocal microscopy.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Treat cells with K-858 for the desired duration.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol.
-
Wash the cells and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Analyze the DNA content by flow cytometry.
-
Apoptosis Assays
-
Western Blot for Apoptosis Markers:
-
Treat cells and lyse them to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against apoptosis markers such as cleaved PARP-1, cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, Bax, and Bcl-2.[8]
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
-
Senescence-Associated β-Galactosidase Staining:
-
Treat cells with K-858 for an extended period (e.g., 7 days).
-
Fix the cells and stain with a solution containing X-gal at pH 6.0.
-
Incubate overnight at 37°C without CO2.
-
Visualize the development of blue color, indicative of senescent cells, using light microscopy.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the antitumor activity of K-858 in a living organism.
-
Procedure:
-
Subcutaneously inoculate immunodeficient mice (e.g., BALB/c nu/nu) with a suspension of cancer cells (e.g., 5 x 10^6 A2780 cells).[9]
-
Allow tumors to grow to a palpable size (e.g., 450-1350 mm³).[7][9]
-
Randomize mice into treatment and control groups.
-
Administer K-858 orally at specified doses and schedules (e.g., 50 or 150 mg/kg, twice daily).[3][9] The vehicle control is typically 0.5% methylcellulose.[9]
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, tumors can be excised for histological analysis (e.g., H&E staining) to observe mitotic arrest and monopolar spindle formation.[7][9]
-
Signaling Pathways and Visualizations
The following diagrams illustrate the key molecular pathways and experimental workflows associated with K-858.
Caption: Mechanism of action of K-858 leading to mitotic arrest and cell death.
Caption: Apoptotic signaling cascade initiated by K-858.
Caption: A typical workflow for in vitro characterization of K-858's effects.
Conclusion and Future Directions
K-858 is a well-characterized inhibitor of the mitotic kinesin Eg5 with demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines and in vivo models.[2][8][10][11] Its distinct mechanism of action, which avoids direct interaction with microtubules, suggests a potential for a better safety profile compared to traditional anti-mitotic agents, particularly concerning neurotoxicity.[2][8] The detailed data and protocols presented in this guide offer a solid foundation for researchers and drug developers interested in exploring Eg5 inhibitors as a therapeutic strategy. Future research could focus on optimizing the pharmacokinetic properties of K-858, identifying predictive biomarkers for sensitivity, and exploring its efficacy in combination with other anticancer therapies. The upregulation of the anti-apoptotic protein survivin in response to K-858 treatment in some cancer types suggests that co-targeting survivin could be a promising approach to enhance its therapeutic effect.[10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. K858, a novel inhibitor of mitotic kinesin Eg5 and antitumor agent, induces cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. K858 (Racemic) | Apoptosis | Kinesin | TargetMol [targetmol.com]
- 5. K-858 | C13H15N3O2S | CID 2930014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The kinesin Eg5 inhibitor K858 exerts antiproliferative and proapoptotic effects and attenuates the invasive potential of head and neck squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The kinesin Eg5 inhibitor K858 induces apoptosis and reverses the malignant invasive phenotype in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The kinesin Eg5 inhibitor K858 exerts antiproliferative and proapoptotic effects and attenuates the invasive potential of head and neck squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
